3-benzyl-6-(morpholin-4-yl)-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one
描述
The compound 3-benzyl-6-(morpholin-4-yl)-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one is a heterocyclic molecule featuring a quinazolin-4-one core fused with a pyrido[1,2-a]pyrimidin-4-one moiety. Key structural elements include:
- A morpholine ring at position 6, which may enhance solubility and pharmacokinetic properties.
- A sulfanyl-linked pyrido-pyrimidinone substituent at position 2, likely influencing electronic and steric interactions.
属性
IUPAC Name |
3-benzyl-6-morpholin-4-yl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O3S/c34-26-16-21(29-25-8-4-5-11-32(25)26)19-37-28-30-24-10-9-22(31-12-14-36-15-13-31)17-23(24)27(35)33(28)18-20-6-2-1-3-7-20/h1-11,16-17H,12-15,18-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMGTPLXOHYLKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC5=CC(=O)N6C=CC=CC6=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-6-(morpholin-4-yl)-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The process starts with the preparation of the quinazolinone core, followed by the introduction of the benzyl group, morpholine ring, and the pyrido[1,2-a]pyrimidine moiety. Common reagents used in these reactions include various chlorinating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反应分析
Types of Reactions
3-benzyl-6-(morpholin-4-yl)-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the quinazolinone core or the pyrido[1,2-a]pyrimidine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.
科学研究应用
Chemical Properties and Structure
This compound belongs to the class of quinazolinones , which are known for their diverse biological activities. Its structure includes a morpholine ring and a pyrido[1,2-a]pyrimidine moiety, contributing to its pharmacological properties. The molecular formula is with a molecular weight of approximately 445.49 g/mol.
Anticancer Activity
Research indicates that compounds similar to 3-benzyl-6-(morpholin-4-yl)-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation.
Case Study: Inhibition of PI3K/Akt Pathway
A study demonstrated that derivatives of this compound effectively inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation in various cancers. The inhibition leads to apoptosis in cancer cells while sparing normal cells, showcasing its potential as a selective anticancer agent .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its ability to disrupt bacterial cell membranes and inhibit nucleic acid synthesis makes it a candidate for treating infections caused by resistant strains.
Relevant Findings
Research has indicated that similar compounds exhibit activity against Gram-positive and Gram-negative bacteria. The presence of the morpholine group enhances membrane permeability, facilitating the drug's entry into bacterial cells .
Neuroprotective Effects
Recent studies have suggested neuroprotective effects attributed to compounds with a similar structure. These effects are hypothesized to arise from their ability to modulate neurotransmitter levels and reduce oxidative stress.
Case Study: Neuroprotection in Animal Models
In animal models of neurodegenerative diseases, administration of related compounds resulted in improved cognitive function and reduced neuronal death. This highlights the potential for developing treatments for conditions like Alzheimer's disease .
作用机制
The mechanism of action of 3-benzyl-6-(morpholin-4-yl)-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Comparison with Structurally Similar Compounds
However, insights can be drawn from structurally related heterocyclic systems:
Core Heterocyclic Systems
Quinazolin-4-one Derivatives: The quinazolinone core is shared with compounds like gefitinib, a tyrosine kinase inhibitor. However, the addition of a pyrido-pyrimidinone moiety in the target compound may confer distinct electronic properties . 6-Substituted Quinazolinones: Compounds with morpholine substituents (e.g., PD-153035) often exhibit enhanced solubility compared to alkyl-substituted analogs, aligning with the morpholin-4-yl group in the target molecule .
Pyrido[1,2-a]pyrimidin-4-one Derivatives :
- These systems are less common in the provided evidence. However, pyrimidine derivatives (e.g., compound 7a-c in ) show bioactivity influenced by substituents at the pyrimidine ring. The 4-oxo group in the target compound may facilitate hydrogen bonding in target binding .
Functional Group Contributions
Research Findings and Limitations
- Bioactivity Gaps: No direct bioactivity data for the target compound is available in the provided evidence.
生物活性
The compound 3-benzyl-6-(morpholin-4-yl)-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one represents a novel class of heterocyclic compounds with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes a quinazolinone core linked to a morpholine ring and a pyridopyrimidine moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related pyrimidine derivatives. For instance, compounds containing pyrimidine rings have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported as low as , indicating potent antibacterial effects .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| 3 | S. aureus | 0.0125 |
| 4 | E. coli | 0.0311 |
| 5 | B. subtilis | 0.0120 |
Anti-inflammatory Activity
The anti-inflammatory potential of similar compounds has been evaluated through COX enzyme inhibition assays. For example, derivatives of pyrimidine have demonstrated significant inhibition of COX-1 and COX-2 enzymes, with IC50 values indicating effective suppression of prostaglandin E2 production . This suggests that the compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
The biological activity of the compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or inflammatory pathways.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells by targeting kinesin spindle proteins, leading to apoptosis .
Case Studies
A notable study explored the synthesis and biological evaluation of related quinazolinone derivatives, which exhibited promising anticancer activity through the induction of apoptosis in various cancer cell lines . The structure-activity relationship (SAR) analysis revealed that modifications in the substituents on the quinazolinone core significantly affected the biological potency.
常见问题
Basic: What synthetic methodologies are recommended for preparing 3-benzyl-6-(morpholin-4-yl)-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one?
Answer:
The synthesis involves multi-step heterocyclic assembly. Key steps include:
- Morpholine incorporation : Refluxing intermediates with morpholine and formaldehyde in ethanol under reduced pressure, followed by crystallization (as described in pyrimidine-morpholine conjugates in and quinazolinone derivatives in ) .
- Sulfanyl linkage : Introducing the sulfanyl group via nucleophilic substitution using a mercaptomethyl-pyridopyrimidinone intermediate, similar to methods in for sulfur-containing heterocycles .
- Quinazolinone core formation : Cyclization of benzyl-substituted precursors under acidic or basic conditions, as seen in quinazolinone syntheses ( ) .
Characterization : Validate purity (>95%) via HPLC ( ) and structural confirmation using / NMR, emphasizing chemical shifts for the morpholine (δ ~3.7 ppm) and sulfanyl groups (δ ~2.5–3.0 ppm) .
Basic: How should researchers design experiments to characterize the physicochemical properties of this compound?
Answer:
Prioritize the following analyses:
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy (e.g., methods in for related pyridine derivatives) .
- Stability : Conduct accelerated degradation studies under heat (40–60°C), light, and varying pH ( recommends safety protocols for handling labile compounds) .
- Crystallinity : Use X-ray diffraction (single-crystal or powder) to confirm polymorphic forms, referencing quinazolinone analogs in .
Advanced Tip : Pair HPLC with mass spectrometry (LC-MS) to detect degradation products and validate stability .
Advanced: How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
Answer:
Focus on modifying substituents while retaining the quinazolinone core:
- Morpholine substitution : Replace morpholine with piperazine or thiomorpholine to assess impact on solubility and target binding (as in for morpholine-based sulfonamides) .
- Sulfanyl linker : Replace -S- with -O- or -NH- to evaluate metabolic stability (see for sulfanyl-pyrazolo-pyrimidinones) .
- Pyridopyrimidinone moiety : Introduce electron-withdrawing groups (e.g., -Cl, -CF) to enhance electrophilic reactivity ( demonstrates chloro-phenyl modifications) .
Methodology : Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking to correlate substituent effects with activity .
Advanced: How can contradictory data in biological activity assays be resolved?
Answer:
Address discrepancies via:
- Dose-response validation : Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to confirm IC values ( uses this approach for pyrazoline derivatives) .
- Off-target screening : Use proteome-wide profiling (e.g., kinase panels) to identify non-specific interactions (methods in for environmental toxicants) .
- Batch consistency : Cross-check purity (>99%) via HPLC and elemental analysis to rule out impurity-driven artifacts .
Case Study : If anti-cancer activity varies between studies, compare cell lines (e.g., HEK293 vs. HeLa) and culture conditions (serum-free vs. serum-containing media) .
Advanced: What strategies are effective in improving the compound’s bioavailability and pharmacokinetic profile?
Answer:
- Prodrug design : Introduce ester or amide prodrug moieties at the sulfanyl or morpholine sites to enhance membrane permeability (e.g., ’s tosyl-pyrrolo-pyrazine derivatives) .
- Nanocarrier systems : Use liposomal encapsulation or PEGylation to improve aqueous solubility (referenced in for environmental fate studies) .
- Metabolic stability : Conduct microsomal assays (e.g., liver S9 fractions) to identify vulnerable sites (e.g., sulfanyl oxidation) and block with fluorine substitution .
Validation : Pharmacokinetic studies in rodent models, measuring AUC, C, and half-life (as in ’s protocols) .
Advanced: How can computational methods guide the optimization of this compound’s selectivity?
Answer:
- Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors in the pyridopyrimidinone ring) using tools like Schrödinger’s Phase ( details pharmacophore development) .
- Molecular dynamics (MD) simulations : Simulate target-ligand interactions over 100+ ns to identify stable binding poses (see ’s comparative analysis of oxazolo-pyridines) .
- ADMET prediction : Use QSAR models (e.g., SwissADME) to predict toxicity risks and prioritize analogs with lower CYP inhibition .
Integration : Combine computational predictions with wet-lab validation to refine selectivity ( ’s split-plot design ensures statistical rigor) .
Advanced: What experimental designs are suitable for studying the compound’s environmental impact or ecotoxicology?
Answer:
Adopt a tiered approach:
- Laboratory studies : Assess biodegradability (OECD 301F) and aquatic toxicity (Daphnia magna LC) using protocols in .
- Field simulations : Use mesocosms to study soil adsorption and bioaccumulation in plant models (e.g., Arabidopsis) under controlled conditions .
- Long-term monitoring : Track metabolite persistence via LC-MS/MS in water/sediment systems ( ’s 6-year project framework) .
Reporting : Align with REACH guidelines for data transparency and risk assessment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
